![molecular formula C13H8N4O4 B2769159 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid CAS No. 851116-04-6](/img/structure/B2769159.png)
4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid
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Overview
Description
“4-[(1H-1,2,3-benzotriazol-1-yl)methyl]benzoic acid” is a compound with the CAS Number: 502649-51-6 . It has a molecular weight of 253.26 and its IUPAC name is 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11N3O2/c18-14(19)11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 143-145°C . It is stored at room temperature .Scientific Research Applications
- Research Findings :
- In Vitro Testing : These derivatives were screened for cytotoxic activity against various cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT) using the MTT assay .
- Predictive Power : These models helped establish a correlation between the chemical structure and biological activity, aiding in the design of future bioactive compounds .
- Applications : Researchers can modify this core structure to create targeted drugs for various diseases .
Anticancer Activity
Antibacterial Derivatives
Cytotoxicity Screening
Bioassay Correlation Models
Structural Building Block
Chemical Biology Research
Safety and Hazards
properties
IUPAC Name |
4-(benzotriazol-1-yl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4/c18-13(19)8-5-6-11(12(7-8)17(20)21)16-10-4-2-1-3-9(10)14-15-16/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXHOJLXPWUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331177 |
Source
|
Record name | 4-(benzotriazol-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673242 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid | |
CAS RN |
851116-04-6 |
Source
|
Record name | 4-(benzotriazol-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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